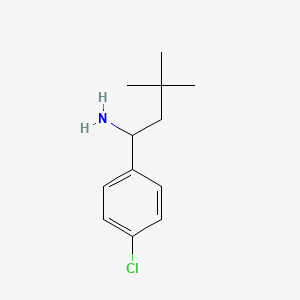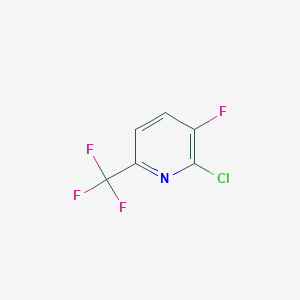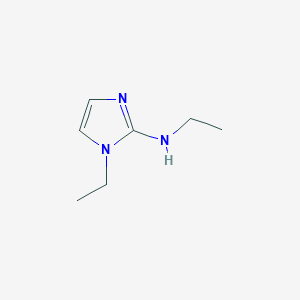
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine
Descripción general
Descripción
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, also known as 4-Chloro-N,N-dimethyl-benzeneethanamine or 4-Chloro-α,α-dimethylbenzeneethanamine, is an organic compound with a molecular formula of C9H13ClN. It is a colorless solid that is soluble in water and has characteristic amine odor. 4-Chloro-N,N-dimethyl-benzeneethanamine is used in a variety of scientific applications, including as a reagent for synthesis, as a catalyst for biochemical reactions, and as a probe for mechanistic studies.
Aplicaciones Científicas De Investigación
Environmental Fate and Biodegradation
The environmental fate and biodegradation of organic pollutants, including compounds similar in structure to 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, have been a subject of research. Studies have shown that isomeric composition, such as that found in DDT and its metabolites, can significantly influence environmental processes like biotransformation or transfer between compartments. Research has highlighted the importance of understanding how these compounds degrade in the environment and their potential shifts in isomer ratios, which could provide insights into the environmental behavior of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine (Ricking & Schwarzbauer, 2012).
Synthetic Routes and Structural Insights
Investigations into the synthetic routes and structural properties of novel compounds, including those related to 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, have revealed diverse product outcomes based on reactant types and conditions. Such research provides valuable insights into the synthesis and potential applications of various organic compounds in pharmaceuticals and other industries. The reaction of chloral with substituted anilines to produce specific imines and the subsequent formation of other compounds through these intermediates have been extensively studied, offering a basis for understanding the chemical behavior and applications of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine derivatives (Issac & Tierney, 1996).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including amines similar to 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, via advanced oxidation processes (AOPs) has been studied for environmental remediation. These processes can effectively mineralize nitrogen-containing compounds, improving the efficacy of water treatment schemes. Understanding the reaction mechanisms and effects of various process parameters on the degradation efficiency can provide pathways for the effective removal of such pollutants from the environment (Bhat & Gogate, 2021).
Reductive Amination Techniques
Reductive amination techniques, involving the reaction of aldehydes or ketones with amines in the presence of reducing agents, play a critical role in synthesizing primary, secondary, and tertiary alkyl amines. These methods are essential for producing key functional groups in pharmaceuticals, agrochemicals, and materials. The study of reductive amination employing hydrogen as a reducing agent, for instance, highlights the importance of such reactions in the large-scale production of compounds, potentially including 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine and its derivatives (Irrgang & Kempe, 2020).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to downstream effects such as increased alertness and reduced excessive daytime sleepiness .
Pharmacokinetics
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The maximum concentrations are typically reached approximately 3 hours following administration .
Result of Action
The molecular and cellular effects of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine’s action include increased activity of histaminergic neurons and enhanced signaling of other neurotransmitters in the brain . This results in increased wakefulness and reduced excessive daytime sleepiness .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVXVVHOKQXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine | |
CAS RN |
1019462-15-7 | |
| Record name | 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420067.png)


![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)


![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)

![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1420078.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)
![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)